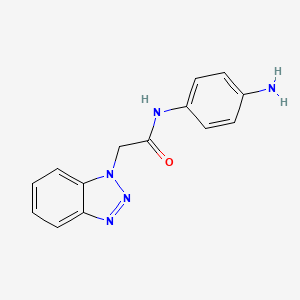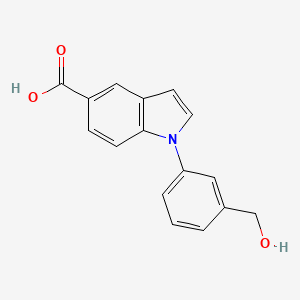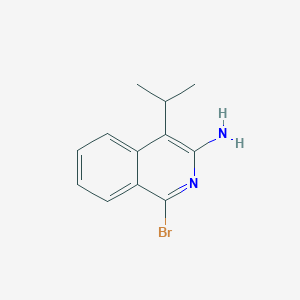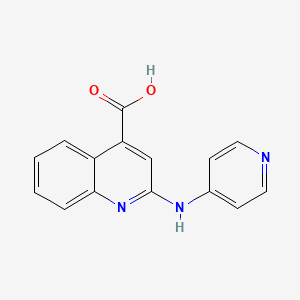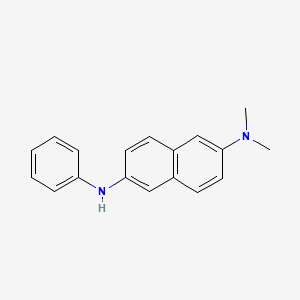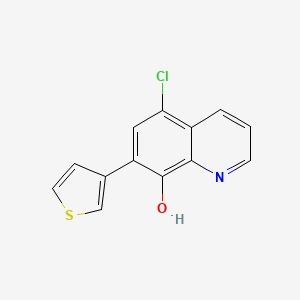
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol is a chemical compound with the molecular formula C13H8ClNOS. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinoline core substituted with a chlorine atom at the 5-position, a thiophene ring at the 7-position, and a hydroxyl group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(thiophen-3-yl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The chlorine atom can be introduced at the 5-position through electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride. The thiophene ring can be attached at the 7-position through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Hydroxylation: The hydroxyl group at the 8-position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above but optimized for efficiency, yield, and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to a ketone or quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens.
Coordination Chemistry: The compound can form complexes with metal ions, which are investigated for their catalytic and biological properties.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-(thiophen-3-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or disrupting their metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: This compound has similar structural features but with an iodine atom at the 7-position instead of a thiophene ring.
5,7-Dichloro-8-quinolinol: This compound has chlorine atoms at both the 5- and 7-positions and a hydroxyl group at the 8-position.
Uniqueness
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This structural feature may enhance its biological activity and make it a valuable scaffold for drug discovery and development.
Eigenschaften
CAS-Nummer |
648896-49-5 |
|---|---|
Molekularformel |
C13H8ClNOS |
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
5-chloro-7-thiophen-3-ylquinolin-8-ol |
InChI |
InChI=1S/C13H8ClNOS/c14-11-6-10(8-3-5-17-7-8)13(16)12-9(11)2-1-4-15-12/h1-7,16H |
InChI-Schlüssel |
WONGLKMRCKTYJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C3=CSC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




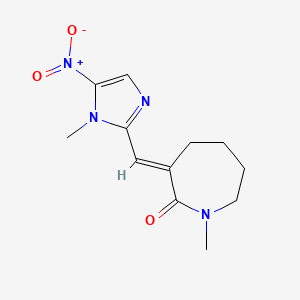
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)


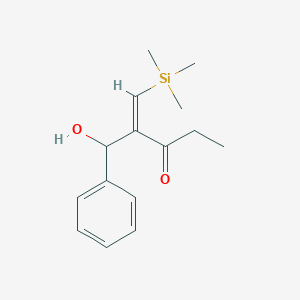
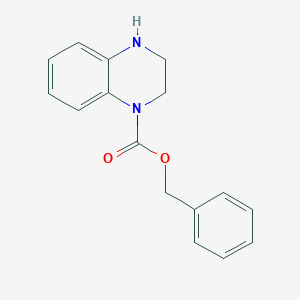
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
